REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[BrH:12].BrBr>ClC(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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27.8 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClC(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The red/brown mixture was irradiated
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Type
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TEMPERATURE
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Details
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to reflux with a 250 watt incandescent light source
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Type
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CUSTOM
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Details
|
Over the course of ten minutes
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Type
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CUSTOM
|
Details
|
a crystalline precipitate was formed
|
Type
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FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried in a stream of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |